molecular formula C9H11N3O2 B15212585 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione CAS No. 61671-73-6

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Cat. No.: B15212585
CAS No.: 61671-73-6
M. Wt: 193.20 g/mol
InChI Key: IERFTNRMHYVERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .

Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

61671-73-6

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione

InChI

InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3

InChI Key

IERFTNRMHYVERA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=NC(=O)CN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.